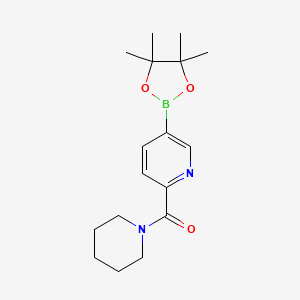

Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

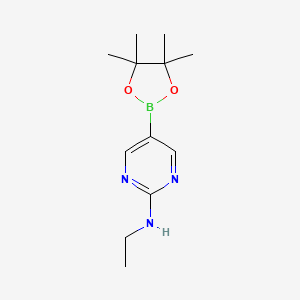

Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone is a chemical compound with the molecular formula C17H25BN2O3 . It is related to other compounds such as 2- (2-Methyl-2H-tetrazol-5-yl)-5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and tert-butyl 4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate .

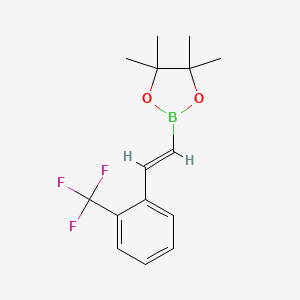

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various computational methods . The exact structure would depend on the specific conformation of the molecule, which can vary under different conditions .Physical And Chemical Properties Analysis

This compound has a molecular weight of 305.18 g/mol . It is related to other compounds such as 1- (5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-4-ol, which has a molecular weight of 305.18 g/mol , and 5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine, which has a molecular weight of 221.07 g/mol .Scientific Research Applications

Organic Synthesis Intermediates

This compound serves as an intermediate in the synthesis of complex organic molecules. Its boronate ester moiety is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to form carbon-carbon bonds . This reaction is pivotal in the synthesis of various pharmaceuticals, agrochemicals, and organic materials.

Drug Discovery and Development

In drug discovery, the compound’s structural motif is valuable for constructing pharmacophores, which are essential for the development of new drugs . Its boronate functionality can interact with biological targets, potentially leading to the discovery of novel inhibitors or receptor modulators.

Biological Probes

The boronate group in this compound can act as a fluorescent probe . It can be used to detect biologically relevant species like hydrogen peroxide, sugars, and certain ions. This application is crucial for understanding cellular processes and for diagnostic purposes.

Material Science

In material science, the compound can be used to modify surfaces or create polymers with specific properties . The boronate ester can form reversible covalent bonds with diols, which is advantageous for creating self-healing materials or stimuli-responsive surfaces.

Catalysis

The compound can be employed as a ligand for transition metal catalysts . These catalysts are instrumental in various chemical transformations, including hydroboration and C-H activation processes, which are fundamental in organic chemistry.

Enzyme Inhibition

Due to the presence of the boronate ester, this compound can act as an enzyme inhibitor . It can mimic the transition state of enzymatic reactions, thereby providing a pathway to develop new treatments for diseases where enzyme regulation is crucial.

properties

IUPAC Name |

piperidin-1-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)13-8-9-14(19-12-13)15(21)20-10-6-5-7-11-20/h8-9,12H,5-7,10-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMILBGDIDKDKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-fluoropropanoic acid](/img/structure/B595167.png)

![Ethanone, 1-[4-[(1S)-1-aminoethyl]-1-piperidinyl]-](/img/structure/B595177.png)